molecular formula C15H15BrN2O2 B3498753 2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide

2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide

Cat. No.: B3498753
M. Wt: 335.20 g/mol
InChI Key: QJOAZZNIDOOOAR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide is an organic compound with the molecular formula C15H15BrN2O2 This compound is characterized by the presence of a bromo-substituted phenoxy group and a pyridinylacetamide moiety

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10-7-14(11(2)6-13(10)16)20-9-15(19)18-12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOAZZNIDOOOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide typically involves the reaction of 4-bromo-2,5-dimethylphenol with pyridine-3-ylacetic acid in the presence of a coupling reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The phenoxy and pyridinyl groups can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce phenolic compounds.

Scientific Research Applications

2-(4-Bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The bromo-substituted phenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridinylacetamide moiety may also play a role in binding to biological targets, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethylaniline: Similar in structure but lacks the pyridinylacetamide moiety.

    2-Chloro-4,6-dimethylaniline: Contains a chloro group instead of a bromo group.

    4-tert-Butylaniline: Features a tert-butyl group instead of a bromo group.

Uniqueness

2-(4-Bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide is unique due to the combination of a bromo-substituted phenoxy group and a pyridinylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide
Reactant of Route 2
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2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide

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